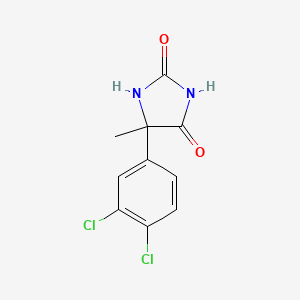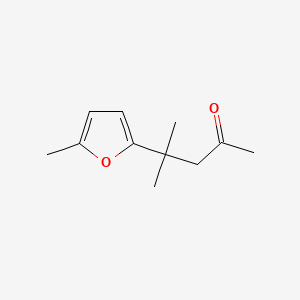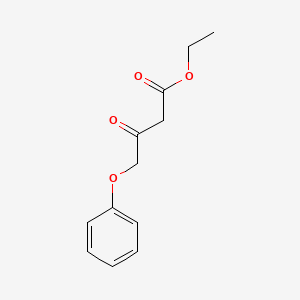
3-Cyclohexene-1-carboxamide, 1-methyl-
Overview
Description
“3-Cyclohexene-1-carboxamide, 1-methyl-” is a chemical compound that is an important pharmaceutical intermediate . It has a special rotatable structure .
Synthesis Analysis
The synthesis of “3-Cyclohexene-1-carboxamide, 1-methyl-” is challenging due to its special rotatable structure . To identify efficient and enantioselective hydrolases for the biosynthesis of CHCA from methyl 3-cyclohexene-1-carboxylate (CHCM), target-oriented screening from soil samples and gene mining from genome databases were explored . A new bacterial carboxylesterase (CarEst3) was identified by genome mining and found to efficiently hydrolyze racemic methyl 3-cyclohexene-1-carboxylate (rac-CHCM) with a nearly symmetric structure for the synthesis of (S)-CHCM .
Scientific Research Applications
I have conducted searches to find specific scientific research applications for “3-Cyclohexene-1-carboxamide, 1-methyl-”, also known as “1-methylcyclohex-3-ene-1-carboxamide”. However, the search results do not provide a direct list of six to eight unique applications. Instead, they mention various chemical reactions and transformations involving similar compounds, which could suggest potential applications in fields such as organic synthesis and catalysis. Below are some areas where this compound or similar ones may be applied:
Organic Synthesis
The compound may be used in the synthesis of new bicyclic lactone derivatives, as indicated by a study that started from related compounds to obtain cyclohexene carboxamide derivatives .
Catalysis
In catalytic processes like hydrodesulfurization and olefin hydrogenation, similar compounds have been observed to undergo rearrangement, yielding various branched cyclic olefins .
Chemoselective Reduction
The chemoselective reduction of carboxamides is a challenging yet valuable transformation in synthetic chemistry. The ability to selectively reduce highly stable carboxamides in the presence of sensitive functional groups is of high importance for both academic and industrial chemists .
Safety and Hazards
Future Directions
The future directions for “3-Cyclohexene-1-carboxamide, 1-methyl-” could involve further exploration of efficient and enantioselective hydrolases for the biosynthesis of CHCA from methyl 3-cyclohexene-1-carboxylate (CHCM), as well as target-oriented screening from soil samples and gene mining from genome databases .
properties
IUPAC Name |
1-methylcyclohex-3-ene-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO/c1-8(7(9)10)5-3-2-4-6-8/h2-3H,4-6H2,1H3,(H2,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLTVNOWJTFRSSC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC=CC1)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60989089 | |
| Record name | 1-Methylcyclohex-3-ene-1-carboximidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60989089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Cyclohexene-1-carboxamide, 1-methyl- | |
CAS RN |
69352-89-2 | |
| Record name | 3-Cyclohexene-1-carboxamide, 1-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069352892 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Methylcyclohex-3-ene-1-carboximidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60989089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














